N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide
Description
N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide is a synthetic organocatalyst featuring a pyrrolidine backbone substituted with a tosyl (p-toluenesulfonyl) group at the 1-position and a 3-methoxyphenyl carboxamide moiety at the 2-position.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-8-10-17(11-9-14)26(23,24)21-12-4-7-18(21)19(22)20-15-5-3-6-16(13-15)25-2/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPAGCKZMVMMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide typically involves the reaction of 3-methoxyphenylamine with tosyl chloride to form the tosylated intermediate. This intermediate is then reacted with pyrrolidine-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tosyl group can be reduced to a sulfonamide group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide.
Reduction: Formation of N-(3-methoxyphenyl)-1-sulfonamidepyrrolidine-2-carboxamide.
Substitution: Formation of N-(3-halophenyl)-1-tosylpyrrolidine-2-carboxamide.
Scientific Research Applications
It appears that "N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide" is the same as Compound A: N-(3-methoxyphenylamino)-2-oxoethyl-1-tosylpyrrolidine-2-carboxamide, a carboxamide derivative .
Anti-Hyperglycemic Effects
A study investigated the anti-hyperglycemic effect of newly synthesized carboxamide derivatives in alloxan-induced hyperglycemic rats . Single-dose administration of these compounds resulted in a significant reduction in fasting blood glucose levels compared to an untreated hyperglycemic control group (p < 0.05) .
Antioxidant Activity
The synthesized carboxamide derivatives were evaluated for in vitro antioxidant activity using the DPPH and FRAP methods .
FRAP Assay Details
- Different concentrations (200 and 400 µg/ml) of the compounds were mixed with 3 ml of FRAP reagent and incubated for 4 minutes .
- Absorbance was measured at 593 nm using a spectrophotometer at 37 degrees Celsius .
- Ascorbic acid was used as a control .
- The FRAP value was calculated as:
Synthesis and Spectral Analysis
Synthesis
Compound A, N-(3-methoxyphenylamino)-2-oxoethyl-1-tosylpyrrolidine-2-carboxamide, was synthesized with a yield of 88% (2.8 g) from 2-methoxyaniline, glycine, and tosylproline .
Spectral Analysis
- FT-IR (KBr, cm-1): 3314, 3276 (NH), 3193, 3115, 3062(C-H aromatic), 2930, 2853 (C-H aliphatic), 1696, 1643 (2C=O), 1591, 1537, 1490, 1446 (C=C aromatic), 1393, 1348 (2S=O), 1290,1248, 1160, 1117 (S-N), 1096, 1072, 1022 .
- 13C NMR (100 MHz, Chloroform-d) δ: 172.30 (C=O), 169.45 (C=O), 159.44 (Ar-OCH3), 144.24, 138.23, 130.00, 129.39, 123.97, 118.72, 113.74, 110.22 (12 aromatic carbons), 60.48, 53.74, 47.30, 42.13, 30.74 (six aliphatic carbons) .
- ESI- HRMS (m/z): found 401.1881 (M+H), calcd 401.1701 .
Data Analysis
Data from the study were subjected to one-way analysis of variance (ANOVA), followed by Duncan’s post hoc test to separate the means of variants. Significance was accepted at p < 0.05, and results were expressed as mean ± standard error of mean (SEM) .
Carboxamide Derivatives as Pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(S)-N-(4-Fluorophenyl)-1-tosylpyrrolidine-2-carboxamide (Compound 1)
- Core Structure : Shares the 1-tosylpyrrolidine-2-carboxamide backbone.
- Substituent : 4-Fluorophenyl vs. 3-methoxyphenyl in the target compound.
- Catalytic Performance: Compound 1 achieved >90% yield and >90% enantiomeric excess (ee) in β-malonophosphonate synthesis under optimized conditions . The electron-withdrawing fluorine substituent likely enhances electrophilicity at the catalytic site, improving substrate activation.
- Hypothesized Differences :
- The 3-methoxy group in the target compound is electron-donating, which may reduce catalytic efficiency compared to the 4-fluoro analog.
- Steric effects from the methoxy group’s ortho position (relative to the carboxamide linkage) could further modulate reactivity.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Patent Compound)
- Core Structure : Acetamide linked to a benzothiazole ring vs. pyrrolidine-carboxamide in the target compound.
- Substituents : 3-Methoxyphenyl (shared) and 6-trifluoromethylbenzothiazole.
- Functional Role: Designed as a pharmaceutical agent (likely kinase inhibitor or antimicrobial), given the trifluoromethyl-benzothiazole motif’s prevalence in drug discovery . The target compound’s pyrrolidine-tosyl group suggests organocatalytic applications, contrasting with the patent compound’s biological targeting.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Electronic Effects :
- Biological vs. Catalytic Roles :
- The patent compound’s benzothiazole core and trifluoromethyl group suggest metabolic stability and target binding affinity, diverging from the target compound’s catalytic design .
Biological Activity
N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article will explore the compound's biological activity, including its mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a tosyl group and a methoxyphenyl moiety. The general structure can be represented as follows:
This compound's unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound has been linked to several mechanisms:
- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of pyrrolidine carboxamides have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer progression or other pathological states. For example, sulfonamide derivatives have demonstrated inhibition of carbonic anhydrase, which is crucial in tumor growth and metastasis .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the findings from various research studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G1 phase |
| HT-29 (Colon Cancer) | 10.0 | Caspase activation |
| Jurkat (T-cell Leukemia) | 8.5 | Inhibition of kinase pathways |
These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
Case Study 1: Anticancer Activity in Breast Carcinoma
In a study examining the effects of this compound on MCF-7 breast cancer cells, researchers observed a dose-dependent reduction in cell viability. The mechanism was attributed to the activation of apoptotic pathways, evidenced by increased levels of cleaved caspases and PARP .
Case Study 2: Inhibition of Tumor Growth in Vivo
A preclinical model using xenografts demonstrated that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
